molecular formula C12H18N2O4 B13904611 4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid

4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid

Katalognummer: B13904611
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: IPAJGSXNVXBXCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-sec-Butyl-[1,2,4]oxadiazol-3-yl)-tetrahydro-pyran-4-carboxylic acid is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide in an ethanol/water mixture . The reaction is usually carried out under reflux conditions for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-sec-Butyl-[1,2,4]oxadiazol-3-yl)-tetrahydro-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-(5-sec-Butyl-[1,2,4]oxadiazol-3-yl)-tetrahydro-pyran-4-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(5-sec-Butyl-[1,2,4]oxadiazol-3-yl)-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-sec-Butyl-[1,2,4]oxadiazol-3-yl)-tetrahydro-pyran-4-carboxylic acid is unique due to its specific combination of the oxadiazole ring and the tetrahydro-pyran-4-carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H18N2O4

Molekulargewicht

254.28 g/mol

IUPAC-Name

4-(5-butan-2-yl-1,2,4-oxadiazol-3-yl)oxane-4-carboxylic acid

InChI

InChI=1S/C12H18N2O4/c1-3-8(2)9-13-10(14-18-9)12(11(15)16)4-6-17-7-5-12/h8H,3-7H2,1-2H3,(H,15,16)

InChI-Schlüssel

IPAJGSXNVXBXCL-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=NC(=NO1)C2(CCOCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.